molecular formula C19H17N2NaO4S B173697 sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate CAS No. 197502-82-2

sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate

Cat. No. B173697
CAS RN: 197502-82-2
M. Wt: 392.4 g/mol
InChI Key: HQPVVKXJNZEAFW-UHFFFAOYSA-M
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Description

The compound “sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate” is also known as Parecoxib Sodium . It has a molecular formula of C19H17N2NaO4S . The compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1,2-oxazol ring attached to a phenyl ring, which is further attached to a sulfonyl group . The average mass of the compound is 392.404 Da and the monoisotopic mass is 392.080658 Da .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 392.4 . The compound is usually stored as a powder at -20°C for up to 3 years, and in solvent at -80°C for up to 1 year .

Scientific Research Applications

Synthesis of Heterocyclic Compounds :Sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate is involved in the synthesis of various biologically active heterocyclic compounds. For instance, compounds synthesized using similar sodium derivatives have shown antimicrobial activity and potential as surface-active agents, as demonstrated in the study of 1,2,4-triazole derivatives (El-Sayed, 2006). Additionally, sodium dodecyl benzene sulfonate, a related compound, has been utilized in the synthesis of biologically active compounds through catalytic reactions (Zheng et al., 2018).

Anti-Inflammatory and Anti-Cancer Properties :Compounds synthesized using similar sodium derivatives have demonstrated potential anti-inflammatory and anti-cancer properties. Novel substituted benzamide/benzene sulfonamides were synthesized, indicating potential medicinal applications (Gangapuram & Redda, 2009).

Reactivity and Formation of Ylides :The thermal decomposition of sodium derivatives has been studied for the formation of ylides, leading to a variety of compounds with different structural and chemical properties. This process exemplifies the compound's versatility in synthesizing diverse molecules (KondoKiyosi & OjimaIwao, 1972).

properties

IUPAC Name

sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S.Na/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15;/h4-12H,3H2,1-2H3,(H,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPVVKXJNZEAFW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate

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